N-1-萘基邻苯二甲酰胺

描述

Synthesis Analysis

The synthesis of N-1-naphthylphthalamic acid and its derivatives involves multiple steps, including bromination, condensation, and nucleophilic substitution reactions. For instance, the synthesis of 2,3,6,7-tetrabromonaphthalene dianhydride, a precursor for N-1-naphthylphthalamic acid derivatives, is achieved through the bromination of naphthalene dianhydride with dibromoisocyanuric acid, followed by condensation with diisopropylaniline to yield tetrabromo-substituted naphthalene diimide (NDI) derivatives (Röger & Würthner, 2007). Furthermore, the synthesis of fluorinated 1,8-napthalimides from acenaphthene highlights the versatility of N-1-naphthylphthalamic acid derivatives in chemical synthesis (Jie-Xuan Huang et al., 2014).

Molecular Structure Analysis

The molecular structure of N-1-naphthylphthalamic acid derivatives has been characterized through various techniques, including NMR, EI-MS analyses, and X-ray diffraction analysis. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, showing different packing models and confirming the structural integrity of the compound through X-ray diffraction (Cemal Koray Özer et al., 2009).

Chemical Reactions and Properties

N-1-naphthylphthalamic acid undergoes various chemical reactions, including hydrolysis, photoaffinity labeling, and enzymatic cleavage. Its hydrolysis rate is influenced by pH and proceeds via undissociated neighboring carboxyl group participation (A. Granados et al., 1995). Additionally, it acts as a site-directed irreversible ligand for phytotropin receptors, affecting auxin transport in plants (J. Suttle et al., 1993).

Physical Properties Analysis

The physical properties of N-1-naphthylphthalamic acid derivatives, such as solubility and crystal structure, are crucial for their application in various fields. The fluorinated 1,8-naphthalimides, for example, exhibit good solubility and low LUMO energy levels, making them suitable as solution processing candidates in n-type semiconductors (Jie-Xuan Huang et al., 2014).

科学研究应用

水解和反应性研究N-1-萘基邻苯二甲酰胺 (Naptalam) 在水解研究中表现出特定的化学行为。Granados 等人 (1995) 观察到其水解速率随 pH 值而变化,并生成萘胺(一种致癌剂)。这项研究表明了 Naptalam 的反应性和其潜在的环境影响 (Granados, Nassetta, & Rossi, 1995)。

农药降解和检测Ghassempour 等人 (2001) 的研究重点是使用质谱法测定河水中的 Naptalam 及其降解产物。这种方法提供了监测环境污染和 Naptalam 分解的见解 (Ghassempour, Arshadi, & Salek Asghari, 2001)。

水中的痕量分析Wolfe 和 Seiber (1992) 开发了一种用于水中 Naptalam 痕量分析的方法,为监测环境样品(特别是农业环境中的样品)中的这种化合物提供了一个框架 (Wolfe & Seiber, 1992)。

植物生物学和生长素运输Zettl 等人 (1992) 合成了一个光敏的 NPA 类似物,以识别植物细胞中的 NPA 结合蛋白。这项研究有助于理解 Naptalam 如何通过抑制生长素运输来影响植物生长 (Zettl, Feldwisch, Boland, Schell, & Palme, 1992)。

除草剂降解过程Talebpour 等人 (2003) 研究了 Naptalam 的降解,揭示了特定产物的形成及其能量有利性。这项研究有助于了解 Naptalam 作为除草剂的环境归宿 (Talebpour, Ghassempour, & Shamsipur, 2003)。

生长素运输调节Murphy、Peer 和 Taiz (2000) 探讨了 Naptalam 如何影响植物中的生长素运输。他们的发现对理解植物生长和发育的分子基础具有启示意义 (Murphy, Peer, & Taiz, 2000)。

新型聚合物合成Rahmatkhah 和 Mehdipour‐Ataei (2021) 使用 Naptalam 的衍生物合成了新型聚合物,展示了其在材料科学中创造具有增强热稳定性产品的潜力 (Rahmatkhah & Mehdipour‐Ataei, 2021)。

超分子化学和传感器Gabriel 和 Iverson (2002) 研究了使用 Naptalam 衍生物形成异源双链,突出了其在超分子化学中开发分子组件和传感器的作用 (Gabriel & Iverson, 2002)。

温度和 pH 值双重传感器Malfait 等人 (2015) 报告了一种包含 Naptalam 衍生物的聚合物传感器,展示了其在设计多刺激响应材料中的效用 (Malfait, Coumes, Fournier, Cooke, & Woisel, 2015)。

细胞内硫醇成像Lee 等人 (2012) 设计了一种半乳糖连接的萘二甲酰亚胺(Naptalam 的衍生物),用于靶向肝硫醇成像,说明了其在生物成像和诊断中的潜力 (Lee, Han, Kwon, Bhuniya, Kim, Sessler, Kang, & Kim, 2012)。

属性

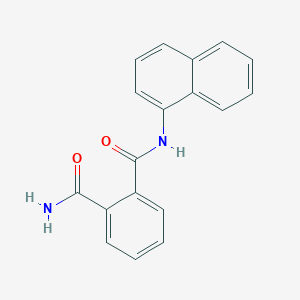

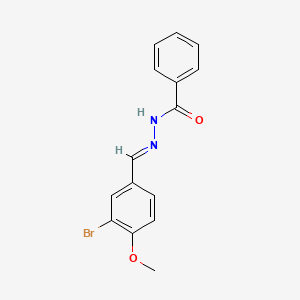

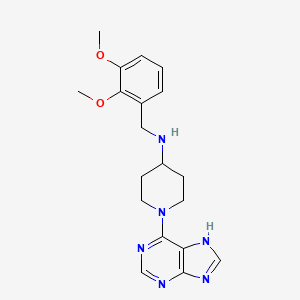

IUPAC Name |

2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c19-17(21)14-9-3-4-10-15(14)18(22)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUIYEOAWPFEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1-Naphthylphthalamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)

![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)

![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588543.png)